Molecular Structure Differentiates This Compound from the Amide-Linked Trimethoxybenzanilide P-gp Modulator Series
The target compound is a carbamoylmethyl ester, not a benzamide. In the trimethoxybenzanilide series studied by Tardia et al. (2014), the benzamide scaffold showed P-gp inhibitory IC50 values down to 0.58 μM for the most potent analogue (compound 42) [1]. However, these compounds contain a direct amide bond between the trimethoxybenzoyl group and the aniline nitrogen, whereas CAS 485789-22-8 inserts an oxoethyl spacer and ester linkage. This ester linkage introduces a hydrolytically labile site absent in amide-based analogs, which could alter pharmacokinetic stability and prodrug potential. Quantitative data for this specific ester derivative are not available in the public domain.
| Evidence Dimension | Scaffold architecture – linker chemistry between 3,4,5-trimethoxybenzoyl group and 2,5-difluoroaniline |
|---|---|
| Target Compound Data | Carbamoylmethyl ester linker (-O-CH2-C(=O)-NH-) |
| Comparator Or Baseline | Trimethoxybenzanilides (direct amide bond: -C(=O)-NH-) with P-gp IC50 of 0.58– >100 μM (most potent compound 42: 0.58 μM) [1] |
| Quantified Difference | No comparative IC50 data available for the target compound; structural difference is qualitative. |
| Conditions | P-gp inhibition assay in MDR1-transfected MDCK cells; calcein-AM efflux assay. Not tested for CAS 485789-22-8 [1]. |
Why This Matters
The ester linkage provides a hydrolytically cleavable site that could facilitate prodrug design, but the lack of comparative stability or bioactivity data prevents any procurement decision based on this difference.
- [1] Tardia P, Stefanachi A, Niso M, et al. Trimethoxybenzanilide-Based P-Glycoprotein Modulators: An Interesting Case of Lipophilicity Tuning by Intramolecular Hydrogen Bonding. J Med Chem. 2014;57(15):6403-6418. doi:10.1021/jm500697c View Source
